molecular formula C23H23N3O3 B5030840 N-{3-[(4-nitrophenyl)amino]propyl}-2,2-diphenylacetamide

N-{3-[(4-nitrophenyl)amino]propyl}-2,2-diphenylacetamide

Cat. No. B5030840
M. Wt: 389.4 g/mol
InChI Key: SOBNHGUOXRUBKT-UHFFFAOYSA-N
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Description

N-{3-[(4-nitrophenyl)amino]propyl}-2,2-diphenylacetamide, also known as NPDPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a member of the diphenylacetamide family of compounds, which have been found to possess a wide range of biological activities.

Mechanism of Action

The mechanism of action of N-{3-[(4-nitrophenyl)amino]propyl}-2,2-diphenylacetamide is not yet fully understood, but it is believed to act by binding to the dopamine transporter and preventing the reuptake of dopamine into presynaptic neurons. This leads to an increase in extracellular dopamine levels, which can have a variety of effects on neuronal signaling and behavior.
Biochemical and Physiological Effects:
N-{3-[(4-nitrophenyl)amino]propyl}-2,2-diphenylacetamide has been found to have a variety of biochemical and physiological effects, including changes in dopamine signaling, alterations in gene expression, and induction of apoptosis in cancer cells. These effects are likely to be mediated by its interactions with the dopamine transporter and other cellular targets.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-{3-[(4-nitrophenyl)amino]propyl}-2,2-diphenylacetamide is its high selectivity for the dopamine transporter, which makes it a valuable tool for studying the role of dopamine in various biological processes. However, its potency and specificity can also be a limitation, as it may not accurately reflect the effects of more complex drugs or disease states.

Future Directions

There are many potential future directions for research on N-{3-[(4-nitrophenyl)amino]propyl}-2,2-diphenylacetamide, including further studies of its mechanism of action, exploration of its potential as a cancer treatment, and development of more potent and selective derivatives. Additionally, N-{3-[(4-nitrophenyl)amino]propyl}-2,2-diphenylacetamide may be useful in the development of new drugs for neurological disorders and addiction.

Synthesis Methods

The synthesis of N-{3-[(4-nitrophenyl)amino]propyl}-2,2-diphenylacetamide involves the reaction of 4-nitroaniline with 3-bromopropyl-2,2-diphenylacetate in the presence of a palladium catalyst. The resulting compound is then reduced with hydrogen gas to yield N-{3-[(4-nitrophenyl)amino]propyl}-2,2-diphenylacetamide. This method has been optimized for high yield and purity and has been used in many studies of N-{3-[(4-nitrophenyl)amino]propyl}-2,2-diphenylacetamide.

Scientific Research Applications

N-{3-[(4-nitrophenyl)amino]propyl}-2,2-diphenylacetamide has been studied for its potential applications in a variety of scientific fields, including neuroscience, cancer research, and drug discovery. In neuroscience, N-{3-[(4-nitrophenyl)amino]propyl}-2,2-diphenylacetamide has been found to act as a potent and selective inhibitor of the dopamine transporter, which plays a key role in the regulation of dopamine signaling in the brain. This makes it a valuable tool for studying the role of dopamine in various neurological disorders, such as Parkinson's disease and addiction.
In cancer research, N-{3-[(4-nitrophenyl)amino]propyl}-2,2-diphenylacetamide has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and colon cancer cells. This suggests that it may have potential as a cancer treatment, either alone or in combination with other drugs.

properties

IUPAC Name

N-[3-(4-nitroanilino)propyl]-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O3/c27-23(22(18-8-3-1-4-9-18)19-10-5-2-6-11-19)25-17-7-16-24-20-12-14-21(15-13-20)26(28)29/h1-6,8-15,22,24H,7,16-17H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOBNHGUOXRUBKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NCCCNC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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